![molecular formula C22H14ClF3N4O4 B2538404 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 1223956-91-9](/img/no-structure.png)
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that may have potential applications in various fields, including pharmaceuticals and materials science. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be applied to its analysis.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, purification, and characterization. For example, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved using a combination of experimental techniques and theoretical calculations, including Density Functional Theory (DFT) . Similarly, the synthesis of a novel series of phenol derivatives incorporated by triazole moiety was performed in ethanol and hydrazine hydrate under reflux conditions . These methods could be adapted for the synthesis of the compound , ensuring the formation of the desired product with high purity.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopies, complemented by DFT calculations . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its geometrical parameters and electronic properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and electronic structure. The study of 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yloxoacetyl)-4-alkylthiosemicarbazides, -1,3,4-thiadiazoles, and -1,2,4-triazoles involved various chemical reactions, including alkylation, hydrolysis, esterification, and cyclodehydration . By understanding the reactivity patterns of similar compounds, researchers can predict and analyze the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The compound 2-phenyl-N-(pyrazin-2-yl)acetamide was analyzed for its stability using Natural Bond Orbital (NBO) analysis and for its role in nonlinear optics by calculating its first hyperpolarizability . These analyses provide a foundation for understanding the properties of the compound , which can be further explored through experimental and computational methods to determine its suitability for various applications.
Scientific Research Applications
Synthesis and Derivative Studies
Chemical Synthesis and Structural Elucidation
Research has demonstrated the synthesis of novel derivatives related to the compound, focusing on their chemical structure and potential for various biological activities. For example, studies have synthesized derivatives with anti-inflammatory, antimicrobial, and antitumor activities, highlighting the compound's versatility as a chemical scaffold for developing new therapeutic agents. These studies involve complex chemical synthesis techniques, including the reaction of different moieties to create compounds with targeted properties (K. Sunder & Jayapal Maleraju, 2013; J. Sebhaoui et al., 2020).
Antimicrobial and Antifungal Applications
The synthesis of derivatives based on the core structure of the compound has been explored for antimicrobial and antifungal applications. These derivatives have shown promising activity against various bacterial and fungal strains, suggesting the compound's potential as a basis for developing new antimicrobial agents (K. Pandya et al., 2019; M. Gouda et al., 2010).
Antitumor Activities
Several studies have synthesized derivatives of the compound to evaluate their antitumor activities. These derivatives have been tested in vitro against various cancer cell lines, showing potential as anticancer agents. The research highlights the compound's utility in creating derivatives with significant antitumor properties (S. Alqasoumi et al., 2009; L. Yurttaş et al., 2015).
Molecular Studies and Bioactivity
Molecular Docking and Dynamics
The compound and its derivatives have been subjects of molecular docking and dynamics studies to understand their interaction with biological targets. These studies contribute to the design of molecules with enhanced biological activities and specificity towards certain proteins, offering insights into the development of more effective therapeutic agents (J. Sebhaoui et al., 2020).
Drug-likeness and ADME Properties
In silico approaches have been utilized to predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of derivatives of the compound. This research aids in identifying potential drug candidates early in the drug development process, highlighting the compound's relevance in pharmaceutical chemistry (K. Pandya et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one. The second intermediate is N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide, which is synthesized from 4-chloro-3-(trifluoromethyl)aniline and acetic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-dihydro-2H-pyrazol-5-one", "4-chloro-3-(trifluoromethyl)aniline", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:", "- 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one are mixed in the presence of a base such as potassium carbonate and heated to reflux in a suitable solvent such as ethanol or methanol.", "- The resulting mixture is cooled and the solid product is filtered and washed with a suitable solvent such as water or ethanol.", "- The product is then dried under vacuum to yield 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one.", "Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide:", "- 4-chloro-3-(trifluoromethyl)aniline and acetic anhydride are mixed in the presence of a suitable catalyst such as sulfuric acid and heated to reflux in a suitable solvent such as dichloromethane or toluene.", "- The resulting mixture is cooled and the solid product is filtered and washed with a suitable solvent such as water or ethanol.", "- The product is then dried under vacuum to yield N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide.", "Coupling of the two intermediates:", "- 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one and N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide are mixed in the presence of standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane or dimethylformamide.", "- The resulting mixture is stirred at room temperature for a suitable period of time such as 24 hours.", "- The product is then purified using standard techniques such as column chromatography or recrystallization to yield the final product, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide." ] } | |
CAS RN |
1223956-91-9 |
Molecular Formula |
C22H14ClF3N4O4 |
Molecular Weight |
490.82 |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H14ClF3N4O4/c23-15-3-2-13(8-14(15)22(24,25)26)27-20(31)10-29-5-6-30-17(21(29)32)9-16(28-30)12-1-4-18-19(7-12)34-11-33-18/h1-9H,10-11H2,(H,27,31) |
InChI Key |
OVFLOHJJFHTJQI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)
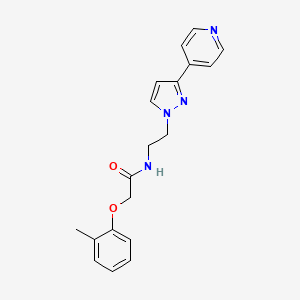
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)
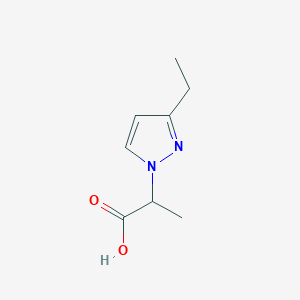
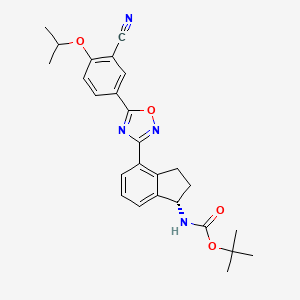
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)
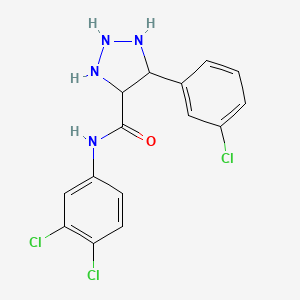
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
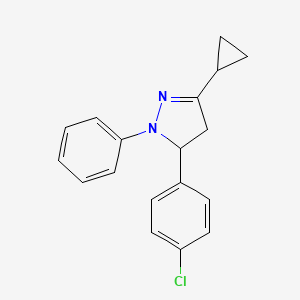
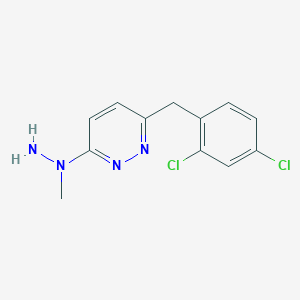
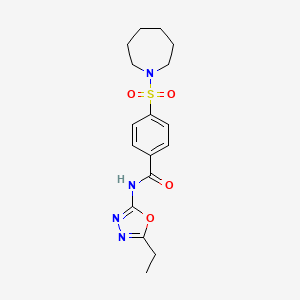
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)